Cas no 866768-05-0 ((3-bromo-4,5-dimethoxyphenyl)methyl(methyl)amine)

(3-Bromo-4,5-dimethoxyphenyl)methyl(methyl)amine is a brominated dimethoxyphenyl derivative featuring a methyl(methyl)amine functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in electrophilic aromatic substitution and nucleophilic amine reactions. The bromine substituent offers a handle for further functionalization via cross-coupling reactions, while the dimethoxy groups enhance electron density, influencing reactivity patterns. The tertiary amine moiety may contribute to biological activity or serve as a precursor for quaternary ammonium salts. Its well-defined structure makes it suitable for mechanistic studies or as a building block in the development of more complex molecules, such as bioactive compounds or functional materials.
(3-bromo-4,5-dimethoxyphenyl)methyl(methyl)amine structure
866768-05-0 structure
Product name:(3-bromo-4,5-dimethoxyphenyl)methyl(methyl)amine
CAS No:866768-05-0
MF:C10H14BrNO2
MW:260.127662181854
CID:5830182
PubChem ID:1302404

(3-bromo-4,5-dimethoxyphenyl)methyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4,5-dimethoxy-N-methylbenzenemethanamine
    • 866768-05-0
    • EN300-1913857
    • AKOS002614198
    • [(3-BROMO-4,5-DIMETHOXYPHENYL)METHYL](METHYL)AMINE
    • (3-bromo-4,5-dimethoxyphenyl)methyl(methyl)amine
    • Inchi: 1S/C10H14BrNO2/c1-12-6-7-4-8(11)10(14-3)9(5-7)13-2/h4-5,12H,6H2,1-3H3
    • InChI Key: SVTMFPAFGLRQQG-UHFFFAOYSA-N
    • SMILES: C1(CNC)=CC(OC)=C(OC)C(Br)=C1

Computed Properties

  • Exact Mass: 259.02079g/mol
  • Monoisotopic Mass: 259.02079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.5Ų
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.332±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 301.5±37.0 °C(Predicted)
  • pka: 8.86±0.10(Predicted)

(3-bromo-4,5-dimethoxyphenyl)methyl(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1913857-0.1g
[(3-bromo-4,5-dimethoxyphenyl)methyl](methyl)amine
866768-05-0
0.1g
$427.0 2023-09-17
Enamine
EN300-1913857-0.05g
[(3-bromo-4,5-dimethoxyphenyl)methyl](methyl)amine
866768-05-0
0.05g
$407.0 2023-09-17
Enamine
EN300-1913857-0.25g
[(3-bromo-4,5-dimethoxyphenyl)methyl](methyl)amine
866768-05-0
0.25g
$447.0 2023-09-17
Enamine
EN300-1913857-5.0g
[(3-bromo-4,5-dimethoxyphenyl)methyl](methyl)amine
866768-05-0
5g
$2110.0 2023-05-31
Enamine
EN300-1913857-10.0g
[(3-bromo-4,5-dimethoxyphenyl)methyl](methyl)amine
866768-05-0
10g
$3131.0 2023-05-31
Enamine
EN300-1913857-0.5g
[(3-bromo-4,5-dimethoxyphenyl)methyl](methyl)amine
866768-05-0
0.5g
$465.0 2023-09-17
Enamine
EN300-1913857-5g
[(3-bromo-4,5-dimethoxyphenyl)methyl](methyl)amine
866768-05-0
5g
$1406.0 2023-09-17
Enamine
EN300-1913857-2.5g
[(3-bromo-4,5-dimethoxyphenyl)methyl](methyl)amine
866768-05-0
2.5g
$949.0 2023-09-17
Enamine
EN300-1913857-1.0g
[(3-bromo-4,5-dimethoxyphenyl)methyl](methyl)amine
866768-05-0
1g
$728.0 2023-05-31
Enamine
EN300-1913857-1g
[(3-bromo-4,5-dimethoxyphenyl)methyl](methyl)amine
866768-05-0
1g
$485.0 2023-09-17

(3-bromo-4,5-dimethoxyphenyl)methyl(methyl)amine Related Literature

Additional information on (3-bromo-4,5-dimethoxyphenyl)methyl(methyl)amine

In-Depth Analysis of (3-bromo-4,5-dimethoxyphenyl)methyl(methyl)amine (CAS No. 866768-05-0): Properties, Applications, and Research Insights

The compound (3-bromo-4,5-dimethoxyphenyl)methyl(methyl)amine (CAS No. 866768-05-0) is a brominated aromatic amine derivative with a unique structural framework. Its molecular formula, C10H14BrNO2, highlights the presence of a bromo substituent and two methoxy groups, which contribute to its distinct chemical and physical properties. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential as a building block for more complex molecules. Researchers are particularly interested in its amine functionality, which allows for further derivatization, making it a versatile intermediate in synthetic chemistry.

In recent years, the demand for specialty chemicals like (3-bromo-4,5-dimethoxyphenyl)methyl(methyl)amine has surged, driven by advancements in drug discovery and material science. A common query among researchers is, "What are the synthetic routes for CAS 866768-05-0?" or "How does the bromo group influence reactivity?" These questions underscore the compound's relevance in modern chemistry. The bromine atom enhances electrophilic aromatic substitution reactions, while the dimethoxy groups offer steric and electronic modulation, enabling selective functionalization.

From an applications perspective, CAS 866768-05-0 is explored in the design of bioactive molecules, particularly those targeting neurological pathways. Its structural resemblance to certain alkaloids has prompted studies into its potential as a precursor for central nervous system (CNS) agents. Additionally, its stability under various pH conditions makes it suitable for high-throughput screening in drug development. The compound's lipophilicity, influenced by the methoxy and bromo groups, is a critical factor in its absorption and distribution properties, a topic frequently searched in ADME (Absorption, Distribution, Metabolism, Excretion) research.

Environmental and regulatory considerations are also pivotal in discussions about (3-bromo-4,5-dimethoxyphenyl)methyl(methyl)amine. While not classified as hazardous under current guidelines, its handling requires standard laboratory precautions. Searches like "Is CAS 866768-05-0 biodegradable?" reflect growing interest in sustainable chemistry. Preliminary data suggest moderate persistence, urging further studies on its ecological impact—a hotspot in green chemistry initiatives.

Technological advancements, such as AI-assisted molecular design, have accelerated the exploration of 866768-05-0 derivatives. Computational tools predict its interactions with biological targets, addressing queries like "Can CAS 866768-05-0 be used in kinase inhibitor design?" Such innovations align with trends in precision medicine, where tailored compounds are crucial. The compound's crystallography data and spectroscopic profiles (e.g., NMR, IR) are well-documented, aiding in quality control and patent applications.

In summary, (3-bromo-4,5-dimethoxyphenyl)methyl(methyl)amine (CAS No. 866768-05-0) exemplifies the intersection of traditional organic chemistry and cutting-edge research. Its multifaceted role—from synthetic intermediate to potential pharmacophore—ensures its prominence in scientific literature. As industries prioritize molecular diversity and efficient synthesis, this compound will likely remain a focal point for innovation.

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